molecular formula C9H6BrClN2O B1313125 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 657423-61-5

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1313125
CAS No.: 657423-61-5
M. Wt: 273.51 g/mol
InChI Key: XNUULFUAZWVWPM-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS 657423-61-5) is a versatile 1,2,4-oxadiazole derivative with the molecular formula C9H6BrClN2O and a molecular weight of 273.51 g/mol . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure features a reactive chloromethyl group, which allows for further functionalization, making it a valuable building block for constructing more complex molecules . Heterocyclic scaffolds containing the 1,2,4-oxadiazole ring are subjects of significant research interest due to their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The reactive chloromethyl group on the oxadiazole ring can undergo substitution reactions, for example, with nucleophiles like potassium cyanide (KCN), to yield novel derivatives such as trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles for further investigation . This product is intended for research purposes only and is not designed, intended, or approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUULFUAZWVWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440463
Record name 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657423-61-5
Record name 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has a molecular formula of C₉H₆BrClN₂O and a molecular weight of approximately 273.51 g/mol. The presence of bromine and chlorine substituents enhances its reactivity, making it suitable for various chemical transformations. Key reactions include:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The compound can be oxidized to generate oxadiazole oxides.
  • Reduction : It can undergo reduction to form derivatives with different functional groups.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry . Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The unique structure of this compound may enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .
  • Anticancer Activity : Various derivatives have shown promising results against different cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxic effects on breast cancer cells with effective dose-response relationships . Molecular docking studies indicate potential binding affinities with estrogen receptors, suggesting a mechanism for its anticancer activity.

Materials Science

In materials science , this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable building block for synthesizing more complex materials that can be used in electronic applications.

Chemical Biology

This compound serves as a probe in chemical biology for studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to investigate biological processes at a molecular level. This includes exploring pathways involved in DNA synthesis inhibition and disruption of cell membrane integrity.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • A study reported that certain derivatives exhibited significant antimicrobial activity against resistant strains of bacteria and fungi. The compound's structure was found to correlate with its effectiveness against specific pathogens .
  • In anticancer research, compounds derived from this compound showed IC₅₀ values indicating strong cytotoxicity against multiple cancer cell lines including breast and CNS cancers .

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting cellular processes. The oxadiazole ring and substituents play a crucial role in its binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazoles:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications References
This compound Chloromethyl 3-Bromophenyl 289.52 Pharmacological intermediates, energetic materials
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Chloromethyl Phenyl 195.06 Synthetic precursor; confirmed via ¹H NMR (δ 4.75 ppm, -CH2Cl)
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) Chloromethyl p-Tolyl (4-methylphenyl) 209.06 Higher lipophilicity due to methyl group; yield 80%
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole Methyl 3-Bromophenyl 239.07 Reduced reactivity; used in ligand design
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole Chloromethyl 4-Fluorophenyl 213.03 Enhanced electronic effects for drug discovery
5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Chloromethyl 3-Trifluoromethylphenyl 277.63 High thermal stability; applications in agrochemicals

Spectral and Physical Properties

  • ¹H NMR : The chloromethyl group in this compound resonates at δ ~4.75 ppm (similar to 6a and 6b) . Aromatic protons in the 3-bromophenyl moiety appear as multiplets at δ 7.4–8.0 ppm.
  • Mass Spectrometry : The exact mass of the compound is 271.955896 Da (C9H6BrClN2O), confirmed via high-resolution ESI-MS .
  • Thermal Stability : Compared to methyl-substituted analogs (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole), the chloromethyl derivative exhibits lower thermal stability due to the labile C-Cl bond, as observed in DSC analyses of related compounds .

Biological Activity

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a five-membered oxadiazole ring, which is known for its diverse pharmacological properties. The molecular formula of this compound is C₉H₆BrClN₂O, with a molecular weight of approximately 273.51 g/mol . The unique substitution of bromine and chlorine atoms on the phenyl and oxadiazole rings enhances its reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 1,2,4-oxadiazole derivatives can inhibit the growth of various bacteria and fungi .
  • Anticancer Activity : Several derivatives have shown promising results against different cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxic effects on breast cancer cells with IC₅₀ values indicating effective dose-response relationships .
  • Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole derivatives has been explored, showcasing their ability to modulate inflammatory pathways .

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within biological systems. For example, studies involving molecular docking have indicated potential binding affinities with estrogen receptors in breast cancer treatments .

Anticancer Activity

A notable study evaluated the effects of this compound and related compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in MCF-7 (breast cancer) cells through mechanisms involving p53 activation and caspase-3 cleavage .

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-715.63Induces apoptosis
Novel derivativeMDA-MB-23110.38Inhibits proliferation

Antimicrobial Studies

In antimicrobial evaluations, various oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions significantly enhanced antibacterial activity compared to standard antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
Related oxadiazole derivativeS. aureus25

Synthesis and Structural Similarities

The synthesis of this compound typically involves cyclization reactions with hydrazides or amides. Understanding the structure-activity relationship (SAR) is crucial as modifications can lead to enhanced biological properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazoleSimilar oxadiazole structure with different phenyl substitutionVariation in bromine position may influence reactivity
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazoleContains a methyl group instead of chloromethylDifferent electronic properties due to methyl substitution

Q & A

Q. How is 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole synthesized and characterized?

The compound is typically synthesized via a two-step process: (1) Condensation of an amidoxime with a substituted carboxylic acid derivative, and (2) cyclization under basic conditions. For example, reacting 3-bromobenzamidoxime with chloroacetyl chloride in the presence of NaH or Cs₂CO₃ yields the oxadiazole core. Purification involves flash column chromatography (SiO₂, heptane:ethyl acetate gradients). Characterization includes ¹H NMR (e.g., δ 4.75 ppm for chloromethyl protons), ¹³C NMR, and ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 271.96) .

Q. What spectroscopic methods are critical for confirming its structural integrity?

¹H NMR (400 MHz, CDCl₃) is essential for identifying key protons, such as the chloromethyl group (δ 4.75–4.78 ppm, singlet) and aromatic protons (δ 7.30–8.04 ppm). ¹³C NMR confirms the oxadiazole ring carbons (~165–175 ppm) and substituents. ESI-MS provides molecular ion validation (e.g., m/z 271.96 for C₉H₆BrClN₂O). IR spectroscopy can verify the oxadiazole ring (C=N stretch ~1600 cm⁻¹) .

Q. How is purity assessed during synthesis?

Purity is evaluated via HPLC (reverse-phase C18 column) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, SiO₂). Melting points (e.g., 121–123°C for analogs) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure consistency. High-resolution mass spectrometry (HRMS) further confirms molecular formula .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide modifications of this compound?

SAR studies highlight the importance of substituents on the phenyl ring and oxadiazole core. For example:

  • 3-position : Aryl groups (e.g., 3-bromophenyl) enhance apoptosis-inducing activity compared to alkyl chains.
  • 5-position : Electron-withdrawing groups (e.g., Br, Cl) improve cytotoxicity in cancer cell lines (e.g., T47D breast cancer).
  • Chloromethyl group : Critical for electrophilic reactivity, enabling interactions with cellular targets like TIP47 (IGF II receptor binding protein) .

Q. How does this compound induce apoptosis in cancer cells?

Mechanistic studies using flow cytometry reveal G₁-phase cell cycle arrest followed by caspase-3/7 activation. For example, treatment of T47D cells with analogs like 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) triggers mitochondrial membrane depolarization and cytochrome c release, confirming intrinsic apoptosis pathways. Annexin V/PI staining quantifies early/late apoptotic populations .

Q. How is the molecular target of this compound identified?

Photoaffinity labeling with a biotinylated analog and streptavidin pull-down assays identify TIP47 as the primary target. Competitive binding assays (e.g., SPR or ITC) validate specificity. siRNA knockdown of TIP47 in cancer cells reduces compound efficacy, confirming target relevance .

Q. How do reaction conditions influence its chemical stability?

The chloromethyl group undergoes nucleophilic substitution under basic conditions. For instance, reaction with KCN at elevated temperatures leads to decyanation, forming acetonitrile derivatives. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting storage at 2–8°C under inert atmospheres .

Q. What in vivo models demonstrate its efficacy?

In MX-1 xenograft models, analogs like 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) show tumor growth inhibition (TGI >50%) at 25 mg/kg (daily oral dosing). Pharmacokinetic studies (plasma LC-MS/MS) reveal a half-life of ~4–6 hours and bioavailability >30% .

Q. How can derivatives be designed for improved activity?

Rational design involves:

  • Heterocyclic replacements : Substituting phenyl with pyridyl groups improves solubility (e.g., compound 4l).
  • Prodrug strategies : Masking the chloromethyl group as a carbonate ester enhances plasma stability.
  • Hybridization : Combining oxadiazole with 4-aminophenol moieties (e.g., MAP kinase-targeting hybrids) improves selectivity against triple-negative breast cancer .

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